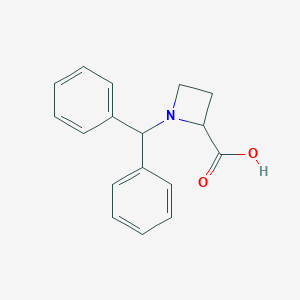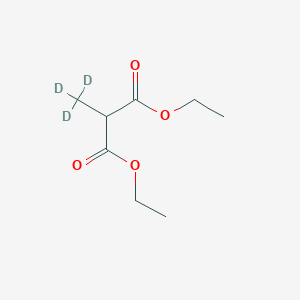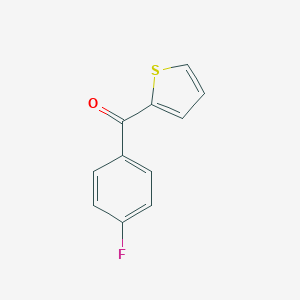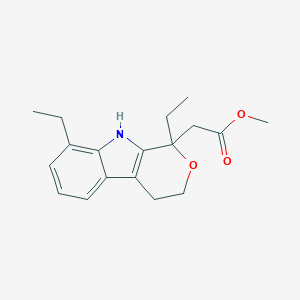
エトドラクメチルエステル
概要
説明
Etodolac methyl ester, also known as Etodolac methyl ester, is a useful research compound. Its molecular formula is C18H23NO3 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound Etodolac methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Etodolac methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Etodolac methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
痛みと炎症の治療
エトドラクは、関節リウマチに関連する痛みと炎症の治療薬として第一選択薬です . エトドラクは、炎症を引き起こす体の自然な物質の生成を阻害することによって作用します .
相互プロドラッグの合成
エトドラクの相互プロドラッグは、アミノ酸をコングナーとして使用して合成されました . この研究では、さまざまなアミノ酸メチルエステルが結合したエトドラク相互プロドラッグが合成されました .
タンパク質合成の強化
アミノ酸(システイン、グルタミン、グルタミン酸)を選択する目的は、タンパク質合成を強化し、その場で抗酸化作用を発揮することです .
原薬の持続放出
合成された相互プロドラッグは、原薬部分の持続放出をもたらし、さらにエトドラクの酸性官能基をマスクします .
さまざまなpH環境での安定性
合成されたプロドラッグは酸性環境(pH 1.2)では安定しており、塩基性環境(pH 7.4)では容易に加水分解されます .
鎮痛・抗炎症作用
合成されたすべての分子は、エトドラクよりも鎮痛・抗炎症作用が強いです .
潰瘍形成指数が減少
合成されたすべての化合物は、原薬よりも潰瘍形成指数が低いこともわかりました .
合成された分子の特性評価
作用機序
Target of Action
Etodolac methyl ester primarily targets cyclooxygenase (COX) enzymes . These enzymes are responsible for the production of inflammatory mediators such as prostaglandins .
Mode of Action
The compound works by inhibiting the activity of COX enzymes . This inhibition blocks the production of inflammatory mediators, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The inhibition of COX enzymes affects the conversion of arachidonic acid into prostacyclin and prostaglandin . These are key biochemical pathways involved in inflammation and pain sensation. The COX-1 enzyme performs housekeeping functions and is expressed in all tissues, while COX-2 is expressed only in the gonads (ovaries), brain, and kidney .
Pharmacokinetics
The synthesized mutual prodrugs of etodolac, including etodolac methyl ester, are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . The average half-life (t1/2) in an acidic environment ranges from 33.72 to 44.33 hours, and in a basic medium, it is between 15.29 and 18.32 hours .
Result of Action
The result of the compound’s action is a reduction in inflammation, pain, and fever . All the synthesized molecules, including etodolac methyl ester, have more analgesic and anti-inflammatory potential than etodolac . They also have a lower ulcerogenic index than the parent drug .
Action Environment
The action of etodolac methyl ester can be influenced by environmental factors. For instance, the compound is stable in an acidic environment and readily hydrolyzed in a basic environment . This suggests that the pH of the environment could influence the compound’s action, efficacy, and stability.
Safety and Hazards
特性
IUPAC Name |
methyl 2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-4-12-7-6-8-13-14-9-10-22-18(5-2,11-15(20)21-3)17(14)19-16(12)13/h6-8,19H,4-5,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRWJZHQYUTACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60881392 | |
| Record name | Etodolac methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122188-02-7 | |
| Record name | Methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122188-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etodolac methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122188027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etodolac methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETODOLAC METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZJE4H85SV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the new process for preparing etodolac methyl ester described in the research?
A1: The research paper highlights a novel process for synthesizing etodolac methyl ester, a crucial precursor to etodolac. [] This new method boasts several advantages over traditional methods:
- High Stability and Yield: The reaction demonstrates enhanced stability and consistently achieves a high yield of etodolac methyl ester, approaching 100% conversion rate. []
- Simplified Procedure and Cost-Effectiveness: The process is significantly simplified, requiring fewer steps and milder reaction conditions. This translates to reduced production costs. []
- Environmentally Friendly: The utilization of a mixed solvent system and minimized waste generation contribute to a more environmentally responsible approach. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



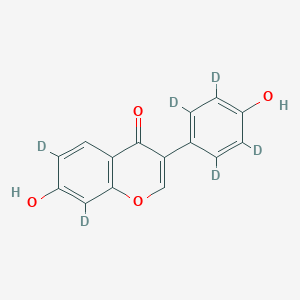
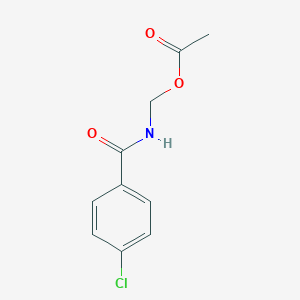
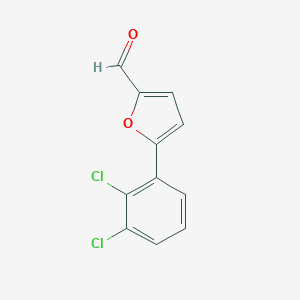
![[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B22313.png)

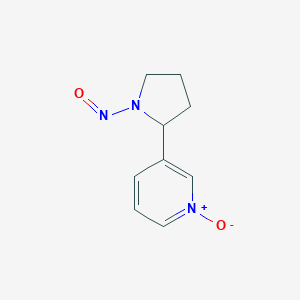
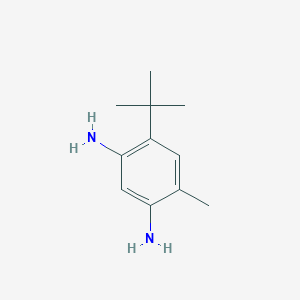
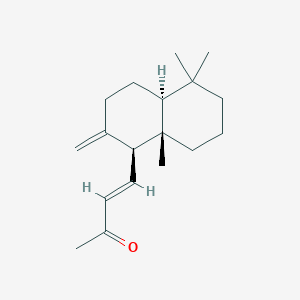
![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)
